molecular formula C9H11BrFN B1602786 N-(5-Bromo-2-fluorobenzyl)ethanamine CAS No. 1016718-58-3

N-(5-Bromo-2-fluorobenzyl)ethanamine

Cat. No. B1602786
CAS RN: 1016718-58-3
M. Wt: 232.09 g/mol
InChI Key: UBUGKRWECJFDHP-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)ethanamine, also known as BFEA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. BFEA is a derivative of benzylamine and is commonly used as a starting material for the synthesis of other compounds.

Scientific Research Applications

New Psychoactive Substance

“N-(5-Bromo-2-fluorobenzyl)ethanamine”, also known as 25B-NBF, is classified as a new psychoactive substance . It is a potent agonist of the 5-hydroxytryptamine receptor .

Metabolism and Elimination Properties

Little is known about its metabolism and elimination properties since it was discovered . However, it’s known that 25B-NBF is extensively metabolized into 33 metabolites via hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation after incubation with pooled human hepatocytes .

Role in Drug Abuse Screening

To aid 25B-NBF abuse screening, the metabolic characteristics of 25B-NBF were investigated in human hepatocytes and human cDNA-expressed cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes . This makes it a valuable compound in the field of forensic science and drug abuse prevention.

Interaction with Cytochrome P450 (CYP) Enzymes

The metabolism of 25B-NBF was catalyzed by CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, CYP3A4 . This suggests that 25B-NBF could be used in studies investigating the function and inhibition of these enzymes.

Interaction with UDP-glucuronosyltransferase (UGT) Enzymes

25B-NBF is also metabolized by UGT2B7 enzymes . This indicates that 25B-NBF could be used in research related to glucuronidation, a major phase II metabolic pathway.

Role in Pharmacological Research

25B-NBF is an N-fluorobenzyl derivative of 2C-B [2-(4-bromo-2,5-dimethoxyphenyl)ethanamine] that binds to human 5-HT2A receptors and rat 5-HT2C receptors . This suggests that 25B-NBF could be used in pharmacological research, particularly in studies related to these receptors.

properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFN/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUGKRWECJFDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50592501
Record name N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-2-fluorobenzyl)ethanamine

CAS RN

1016718-58-3
Record name N-[(5-Bromo-2-fluorophenyl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50592501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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